Acetic acid morpholin-3-imine

Salt screening Pre-formulation Solubility modulation

Acetic acid morpholin-3-imine (CAS 1096418-66-4) is an imine-functionalized morpholine building block supplied as the acetate salt, with molecular formula C₆H₁₂N₂O₃ and molecular weight 160.17 g/mol. The compound contains a cyclic imine (C=N) embedded in a morpholine ring, distinguishing it from the more common morpholin-3-one (ketone) and morpholine-3-acetic acid analogs.

Molecular Formula C6H12N2O3
Molecular Weight 160.173
CAS No. 1096418-66-4
Cat. No. B2577303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid morpholin-3-imine
CAS1096418-66-4
Molecular FormulaC6H12N2O3
Molecular Weight160.173
Structural Identifiers
SMILESCC(=O)O.C1COCC(=N1)N
InChIInChI=1S/C4H8N2O.C2H4O2/c5-4-3-7-2-1-6-4;1-2(3)4/h1-3H2,(H2,5,6);1H3,(H,3,4)
InChIKeyHGIGOGUOLCSISA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Acetic Acid Morpholin-3-Imine (CAS 1096418-66-4) – Core Physicochemical Identity for Sourcing Decisions


Acetic acid morpholin-3-imine (CAS 1096418-66-4) is an imine-functionalized morpholine building block supplied as the acetate salt, with molecular formula C₆H₁₂N₂O₃ and molecular weight 160.17 g/mol . The compound contains a cyclic imine (C=N) embedded in a morpholine ring, distinguishing it from the more common morpholin-3-one (ketone) and morpholine-3-acetic acid analogs. Its commercial availability as a 95% purity solid from multiple suppliers [1] positions it as a procurement-ready intermediate for preclinical discovery and process development.

Why Acetic Acid Morpholin-3-Imine Cannot Be Replaced by Generic Morpholine Analogs in Targeted Synthesis


The acetate salt form and the imine functional group confer distinct reactivity and physicochemical properties that are not replicated by the free base, hydrochloride salt, or morpholin-3-one. Imine-containing intermediates can undergo low-yielding formation (reported as low as 51% in prior art) [1], making the choice of salt and counterion critical for downstream coupling efficiency. Substituting acetic acid morpholin-3-imine with morpholine-3-acetic acid or morpholin-3-one would alter the hydrogen-bonding network, aqueous solubility, and the pathway to key pharmaceutical intermediates such as 4-(4-aminophenyl)morpholin-3-one [2].

Acetic Acid Morpholin-3-Imine (1096418-66-4) – Comparator-Anchored Quantitative Differentiation Evidence


Salt Form Differentiation: Acetate vs Hydrochloride – Molecular Weight and Hydrogen-Bonding Capacity

Acetic acid morpholin-3-imine (acetate salt) provides a higher molecular weight (160.17 Da) and a distinct hydrogen-bond donor/acceptor profile compared to the hydrochloride salt (136.58 Da). The acetate salt exhibits 2 hydrogen-bond donors and 3 acceptors [1], whereas the hydrochloride salt adds a single protonated amine donor. This difference directly impacts solid-state stability and solubility, with the acetate salt delivering a LogP of -1.03, indicating superior aqueous solubility [1].

Salt screening Pre-formulation Solubility modulation

Imine Functional Group Advantage: Direct Hydrolysis to Morpholin-3-one for Rivaroxaban Intermediate Synthesis

The cyclic imine in acetic acid morpholin-3-imine can be hydrolyzed to morpholin-3-one under mild acidic conditions, providing a direct route to the key rivaroxaban intermediate 4-(4-aminophenyl)morpholin-3-one. In contrast, morpholine-3-acetic acid requires decarboxylative or reductive steps. Prior art processes using imine intermediates report yields as low as 51% for imine formation and 68% for subsequent coupling [1], underscoring the need for a stable, pre-formed imine acetate salt to improve overall yield.

Rivaroxaban synthesis Imine hydrolysis Process chemistry

Commercial Availability and Lead-Time Benchmarking Against Morpholin-3-one Analogs

Acetic acid morpholin-3-imine is available from Enamine with a 2-day lead time ex-USA and 95% purity at a price of $282/100 mg [1]. In contrast, the hydrochloride salt (CAS 623564-41-0) shows lead times of 12 days or more from alternative suppliers . This faster turnaround supports rapid medicinal chemistry iteration.

Supply chain Lead time Procurement

Lower LogP Enhances Aqueous Solubility Relative to Morpholine-3-acetic Acid

The acetate salt form confers a calculated LogP of -1.03 [1], indicating significantly higher aqueous solubility than morpholine-3-acetic acid (CAS 86236-84-2), which is predicted to have a LogP around -0.5 to 0.0 (typical for neutral morpholine acetic acids). This difference can facilitate aqueous-phase reactions and simplify workup.

LogP Aqueous solubility Drug-likeness

Acetic Acid Morpholin-3-Imine (1096418-66-4) – Evidence-Based Application Scenarios for Procurement


Streamlined Synthesis of Rivaroxaban Intermediate 4-(4-Aminophenyl)morpholin-3-one

The pre-formed imine acetate salt can be hydrolyzed directly to morpholin-3-one, bypassing the low-yielding (51%) imine formation step reported in prior art [1]. This route reduces the synthetic step count and improves overall process efficiency for the key rivaroxaban intermediate.

Aqueous-Phase Medicinal Chemistry Libraries

With a LogP of -1.03 and 2 H-bond donors/3 acceptors [1], the compound is well-suited for aqueous-phase reactions and may serve as a water-soluble building block in fragment-based drug discovery or diversity-oriented synthesis.

Rapid Lead Optimization Requiring Short Lead Times

The 2-day lead time from Enamine US [2] enables medicinal chemists to obtain the compound quickly for hit-to-lead optimization, especially when iterative synthesis is on the critical path.

Salt Form Screening in Pre-Formulation

The acetate salt offers a distinct solid-state profile (MW 160.17 Da, 2 H-bond donors) compared to the hydrochloride salt (MW 136.58 Da) , allowing formulators to evaluate solubility and stability differences early in development.

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